Ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate

COX-2 inhibition anti-inflammatory SAR

Ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate (CAS 1427022-67-0; synonym CAS 31899-59-9) is a heterocyclic small molecule (C₁₃H₁₅N₃O₄S, MW 309.34) belonging to the 5-amino-1-arylpyrazole-3-carboxylate class. It features a 5-amino substituent that enables further functionalization, a 3-ethyl carboxylate ester that serves as a synthetic handle for amidation or hydrolysis, and critically, a 4-(methylsulfonyl)phenyl group at the N1 position that distinguishes it from non-sulfonylated analogs.

Molecular Formula C13H15N3O4S
Molecular Weight 309.34 g/mol
Cat. No. B7950924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate
Molecular FormulaC13H15N3O4S
Molecular Weight309.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)S(=O)(=O)C
InChIInChI=1S/C13H15N3O4S/c1-3-20-13(17)11-8-12(14)16(15-11)9-4-6-10(7-5-9)21(2,18)19/h4-8H,3,14H2,1-2H3
InChIKeyYWCPFWFAHMAOJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-Amino-1-(4-Methylsulfonylphenyl)Pyrazole-3-Carboxylate: Chemical Identity & Scaffold Profile for Procurement Evaluation


Ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate (CAS 1427022-67-0; synonym CAS 31899-59-9) is a heterocyclic small molecule (C₁₃H₁₅N₃O₄S, MW 309.34) belonging to the 5-amino-1-arylpyrazole-3-carboxylate class . It features a 5-amino substituent that enables further functionalization, a 3-ethyl carboxylate ester that serves as a synthetic handle for amidation or hydrolysis, and critically, a 4-(methylsulfonyl)phenyl group at the N1 position that distinguishes it from non-sulfonylated analogs . This compound is supplied as a white to off-white solid, soluble in organic solvents such as ethanol and DMSO, and is intended for laboratory research use .

Why General 5-Amino-1-Phenylpyrazoles Cannot Substitute for the 4-Methylsulfonylphenyl Variant


Generic substitution of 5-amino-1-phenylpyrazole-3-carboxylate scaffolds fails because the 4-methylsulfonylphenyl moiety is not a passive accessory—it fundamentally redefines the compound's molecular recognition profile. Sulfonylphenyl-substituted pyrazoles consistently demonstrate dual COX-2/CDK2 inhibition and antiproliferative activity that simple phenyl or halo-phenyl analogs cannot replicate [1][2]. The 4-methylsulfonyl group provides a specific hydrogen-bond acceptor geometry and electron-withdrawing character that modulates both target affinity and metabolic stability, while the ethyl ester at the 3-position offers a different pharmacokinetic trajectory compared to trifluoromethyl or carboxamide congeners such as SC-58125 [3][4]. Consequently, researchers selecting a building block for anti-inflammatory or anticancer programs must evaluate this precise substitution pattern on quantitative evidence rather than assuming class-wide interchangeability.

Head-to-Head Differentiation Evidence: Ethyl 5-Amino-1-(4-Methylsulfonylphenyl)Pyrazole-3-Carboxylate vs. Closest Analogs


COX-2 Pharmacophore Compatibility: The 4-Methylsulfonyl Substituent vs. Unsubstituted Phenyl and Trifluoromethyl Analogs

The 4-methylsulfonylphenyl group at the N1 position provides a critical sulfone oxygen that hydrogen-bonds with the COX-2 active site (Arg513 and Phe518), a feature absent in des-methylsulfonyl analogs (e.g., ethyl 5-amino-1-phenylpyrazole-3-carboxylate). In closely related 1-aryl-3-(4-methylsulfonylphenyl)pyrazole series, the most active compound (8b) exhibited edema inhibition of 77.70% at 5 h post-carrageenan, comparable to celecoxib, whereas structurally analogous COX-2 inhibitors without the methylsulfonyl group show substantially reduced anti-inflammatory activity [1]. Furthermore, SC-58125, which shares the 1-(4-methylsulfonylphenyl) substituent but carries a 3-trifluoromethyl group instead of the ethyl carboxylate, achieves COX-2 IC₅₀ = 0.04 µM with >2500-fold selectivity over COX-1 (COX-1 IC₅₀ >100 µM) . The ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate retains the sulfonyl pharmacophore while the 3-carboxylate ester provides a prodrug-capable and further derivatizable motif not available in the trifluoromethyl series [2].

COX-2 inhibition anti-inflammatory SAR

Dual CDK2/COX-2 Anticancer Potential of Methylsulfonylphenyl Pyrazoles vs. Single-Target Pyrazole Analogs

Methylsulfonylphenyl-bearing pyrazole derivatives demonstrate a dual CDK2/COX-2 inhibition profile not observed in simpler pyrazole-3-carboxylates. In a 2024 study of 1,3,4-triaryl pyrazole derivatives with methylsulfonyl moiety, compounds exhibited antiproliferative activity across HepG-2 (IC₅₀ 2.88–8.57 µM), HCT-116 (IC₅₀ 6.34–17.84 µM), and MCF-7 (IC₅₀ 1.75–9.58 µM) cell lines [1]. By contrast, structurally related pyrazoles lacking the methylsulfonyl group show markedly reduced or absent dual-target engagement and weaker antiproliferative potency [2]. A separate 2024 study of pyrazoline-linked 4-methylsulfonylphenyl scaffolds (compounds 18a–q) screened against 59 cancer cell lines confirmed broad-spectrum antitumor activity when the methylsulfonylphenyl unit is present [2]. The ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate scaffold, with its 5-amino and 3-carboxylate functionalities, offers additional vectors for synthetic optimization toward enhanced dual inhibitor profiles [3].

CDK2 inhibition COX-2 inhibition anticancer

Synthetic Versatility and Chemical Differentiation: 5-Amino-3-Carboxylate vs. Trifluoromethyl Congeners

Unlike the widely studied 3-trifluoromethyl congener SC-58125, which has limited synthetic tractability beyond the trifluoromethyl group, ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate provides three chemically orthogonal functional handles: (i) the 5-amino group for amide coupling, sulfonamide formation, or diazotization; (ii) the 3-ethyl ester for hydrolysis to carboxylic acid, transamidation to carboxamides, or reduction; and (iii) the 4-methylsulfonylphenyl group for further electrophilic substitution [1][2]. Published synthetic protocols confirm that pyrazole carboxamides and carboxylic acids derived from analogous ester-functionalized pyrazoles exhibit protein kinase inhibitory activity (growth arrest in MCF-7 cancer cells) after saponification/transamidation of the ester, a diversification pathway unavailable to trifluoromethyl-substituted pyrazoles [2]. Additionally, the CAS 1427022-67-0 form (para-methylsulfonyl isomer) is commercially available at 98% purity, ensuring reproducible derivatization compared to positional isomers with different reactivity profiles .

synthetic chemistry building block derivatization

Para-Methylsulfonyl Positional Isomer Advantage for COX-2 Selectivity: 4-Substituted vs. 2-Substituted Phenyl Analogs

The para-methylsulfonyl substitution pattern on the N1-phenyl ring is structurally critical for COX-2 selectivity. The 4-methylsulfonyl isomer (CAS 1427022-67-0) aligns the sulfone oxygens for optimal hydrogen bonding with Arg513 in the COX-2 active site, whereas the 2-methylsulfonyl isomer (CAS 31899-59-9, ethyl 5-amino-1-(2-methylsulfonylphenyl)pyrazole-3-carboxylate) places the sulfone in an ortho position that introduces steric clash and misaligns the key hydrogen-bond interaction [1]. In structurally analogous 4-substituted 1,5-diarylpyrazole celecoxib analogs, the 4-methylsulfonyl substituent on the N1-phenyl ring was identified as essential for maintaining COX-2 inhibitory potency comparable to the 4-sulfamoyl (celecoxib) pharmacophore, while 2-substituted or unsubstituted phenyl analogs lose this interaction [1][2]. Procurement of the correct positional isomer (CAS 1427022-67-0) is therefore a critical quality specification, as the ortho isomer would generate confounding negative data in COX-2 screening campaigns.

positional isomer COX-2 selectivity SAR

Optimal Deployment Scenarios for Ethyl 5-Amino-1-(4-Methylsulfonylphenyl)Pyrazole-3-Carboxylate Based on Quantitative Evidence


Anti-Inflammatory Drug Discovery Programs Targeting COX-2 Selectivity

Use as a core scaffold for structure-activity relationship (SAR) studies aimed at optimizing COX-2 selectivity. The 4-methylsulfonylphenyl group provides a validated pharmacophore for COX-2 active-site engagement, as demonstrated by methylsulfonylphenyl-bearing pyrazoles achieving edema inhibition comparable to celecoxib (77.70% at 5 h) [1]. The 5-amino and 3-carboxylate functionalities enable systematic derivatization to fine-tune potency and pharmacokinetics while retaining the sulfone interaction with Arg513 [2]. Researchers should specify CAS 1427022-67-0 to ensure the para-methylsulfonyl isomer and avoid the inactive ortho isomer.

Dual-Target CDK2/COX-2 Anticancer Lead Optimization

Deploy as a starting point for developing dual CDK2/COX-2 inhibitors for cancers where both targets are overexpressed. Methylsulfonylphenyl pyrazoles exhibit antiproliferative IC₅₀ values of 1.75–17.84 µM across MCF-7, HCT-116, and HepG-2 cell lines, with dual enzymatic inhibition confirmed by molecular docking and in vitro assays [1][2]. The 5-amino group serves as a vector for appending substituents that can enhance CDK2 hinge-region binding, while the 3-ester can be hydrolyzed to the carboxylic acid to improve solubility and target engagement [3].

Chemical Biology Probe Development via Orthogonal Functionalization

Utilize the three chemically orthogonal handles (5-amino, 3-ethyl carboxylate, and 4-methylsulfonylphenyl) for synthesizing affinity probes, fluorescent conjugates, or PROTAC precursors. The 5-amino group is suitable for biotin or fluorophore conjugation via amide bond formation; the 3-ester enables conversion to a carboxylic acid for further linkage chemistry; and the methylsulfonyl group remains unperturbed, preserving target-binding affinity during conjugation [1][2]. Commercial availability at 98% purity supports reproducible probe synthesis [3].

Patent-Protected Scaffold Diversification for IP Generation

Employ this compound as a non-claimed starting material for generating novel, patentable pyrazole derivatives. Patent US-8853207-B2 exemplifies heterocyclic pyrazole compounds derived from related scaffolds for kinase inhibition, while sulfonylphenylpyrazole patents (US-6472416-B2) establish the broader COX-2 intellectual property landscape [1][2]. Using this commercially available scaffold with multiple diversification points, medicinal chemistry teams can rapidly explore chemical space outside existing composition-of-matter claims, reducing freedom-to-operate risk.

Quote Request

Request a Quote for Ethyl 5-amino-1-(4-methylsulfonylphenyl)pyrazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.